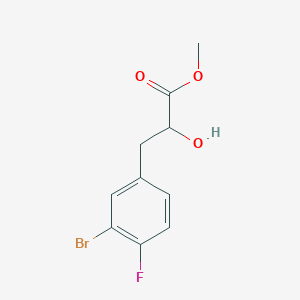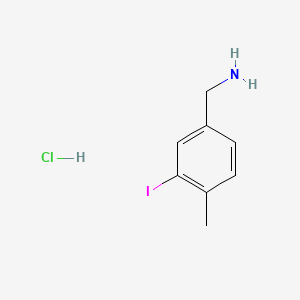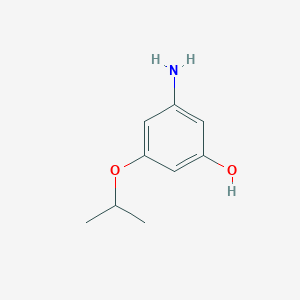![molecular formula C17H20N4O4 B13479208 5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pomalidomide is synthesized through a multi-step processThe final step involves the addition of the 2-aminobutyl group to the nitrogen atom on the isoindoline ring .
Industrial Production Methods
Industrial production of pomalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert pomalidomide into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pomalidomide molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pomalidomide, each with unique chemical and biological properties .
Scientific Research Applications
Pomalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used in the treatment of multiple myeloma and AIDS-related Kaposi sarcoma. It is also being investigated for its potential in treating other cancers and inflammatory diseases.
Industry: Used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Pomalidomide exerts its effects through multiple mechanisms. It modulates the immune system by enhancing the activity of T cells and natural killer cells. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The molecular targets of pomalidomide include cereblon, a protein that plays a key role in its anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, used for the treatment of multiple myeloma and leprosy.
Lenalidomide: Another derivative of thalidomide, used for the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness of Pomalidomide
Pomalidomide is unique due to its enhanced potency and reduced side effects compared to thalidomide and lenalidomide. It has a distinct mechanism of action and a broader range of therapeutic applications, making it a valuable compound in the treatment of various diseases .
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-(2-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-2-9(18)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,19H,2,5-6,8,18H2,1H3,(H,20,22,23) |
InChI Key |
RMBMKOZHZYKTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)

![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
